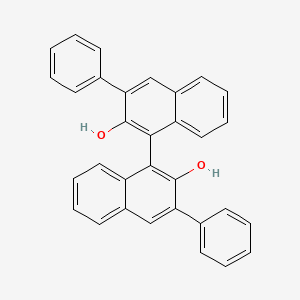

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol

描述

Significance in Stereoselective Organic Transformations

The primary significance of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol lies in its application as a chiral ligand or catalyst in stereoselective organic transformations. Chiral ligands are essential in asymmetric catalysis, as they coordinate to a metal catalyst and create a chiral environment that directs the reactants to form one enantiomer preferentially over the other. This control is critical in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where often only one enantiomer exhibits the desired biological activity. smolecule.com

The introduction of phenyl groups at the 3 and 3' positions of the BINOL framework enhances the steric bulk and modulates the electronic properties of the ligand. This modification often leads to higher levels of enantioselectivity compared to the parent BINOL in various reactions. This compound has been successfully employed as a ligand in a range of metal-catalyzed asymmetric reactions. smolecule.com

Examples of Asymmetric Reactions Catalyzed by this compound-Metal Complexes

| Reaction Type | Description |

|---|---|

| Hydrogenation | The reduction of unsaturated bonds, such as in ketones or alkenes, with high enantioselectivity. smolecule.com |

| Aldol (B89426) Reactions | The formation of carbon-carbon bonds between carbonyl compounds and enols or enolates, yielding chiral β-hydroxy carbonyl compounds. smolecule.com |

| Epoxidation | The conversion of alkenes into epoxides, which are valuable chiral building blocks in organic synthesis. smolecule.com |

Historical Context and Evolution of Axially Chiral Ligands

The concept of axial chirality dates back to the discovery of atropisomerism—enantiomerism resulting from restricted bond rotation—by Christie and Kenner in 1922. acs.org However, the profound importance of this structural motif in asymmetric catalysis was not fully realized until 1980, with the development of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) by Noyori and his team. acs.orgorgsyn.org BINAP was a groundbreaking axially chiral phosphine (B1218219) ligand that demonstrated exceptional efficiency in transition-metal-catalyzed reactions, ushering in a new era of asymmetric synthesis. orgsyn.org

The success of BINAP spurred intensive research into other axially chiral scaffolds. acs.org Among these, 1,1'-bi-2-naphthol (B31242) (BINOL) emerged as another highly versatile and "privileged" ligand framework. acs.orgacs.org The stability of its enantiomers, coupled with the ease of modification at various positions on the naphthyl rings, made it an attractive target for synthetic chemists. acs.orgacs.org The development of ligands based on biaryl compounds, where rotation about the aryl-aryl bond is restricted, became a central theme in the design of new chiral catalysts. wikipedia.org This evolution saw the creation of a vast library of axially chiral ligands with tailored steric and electronic properties to suit specific transformations, solidifying the role of axial chirality as a fundamental concept in asymmetric catalysis. acs.orgresearchgate.net

Role as a Chiral Auxiliary and Progenitor for Advanced Ligand Architectures

Beyond its direct use as a ligand, this compound serves as a valuable chiral auxiliary and a foundational building block for more complex and specialized ligand architectures. nih.gov As a chiral auxiliary, it can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it can be cleaved and recovered.

More significantly, the this compound scaffold is a progenitor for a new generation of catalysts. The hydroxyl groups provide convenient handles for derivatization, allowing for the synthesis of a wide range of advanced ligands. researchgate.net For instance, it is a precursor to powerful chiral Brønsted acids, such as phosphoric acids derived from the BINOL framework. These organocatalysts have proven to be highly effective in a multitude of enantioselective reactions. acs.orgsigmaaldrich.com

Furthermore, the strategic modification of the biaryl backbone, including the introduction of various substituents at different positions, allows for the fine-tuning of the ligand's properties. nih.govresearchgate.net This "adjustable" nature enables the development of ligands with optimized steric bulk, electronic character, and dihedral angles, leading to enhanced catalytic efficiency and stereoselectivity. nih.gov The ability to construct diverse ligand architectures from this core structure underscores its importance in the ongoing development of novel and highly effective catalysts for asymmetric synthesis. researchgate.netoup.com

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃₂H₂₂O₂ |

| 1,1'-bi-2-naphthol (BINOL) | C₂₀H₁₄O₂ |

Structure

3D Structure

属性

IUPAC Name |

1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXQZYUHXUTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantiomeric Control

Strategies for Asymmetric Synthesis of the Biaryl Skeleton

Directly obtaining the enantiomerically enriched biaryl skeleton is the most atom-economical approach. This is primarily achieved through catalytic asymmetric oxidative coupling reactions.

The catalytic asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives stands as a powerful and direct method for constructing the chiral biaryl framework of 3,3'-disubstituted BINOLs. This approach relies on the use of chiral catalysts to control the stereochemical outcome of the C-C bond formation. Various metal complexes have been shown to be effective in promoting this transformation with high enantioselectivity.

Copper complexes, in particular, have been extensively studied. A novel chiral 1,5-N,N-bidentate ligand based on a spirocyclic pyrrolidine (B122466) oxazoline (B21484) backbone, when coordinated with CuBr, forms a catalyst that efficiently facilitates the oxidative cross-coupling of 2-naphthols. nih.gov This system uses air as the oxidant and has demonstrated tolerance for a range of substrates, including those with different 3- and 3'-substituents, achieving high enantioselectivity (up to 99% ee) and good yields (up to 87%). nih.gov Similarly, chiral diamine-copper complexes have been used to catalyze the aerobic oxidative coupling of naphthol derivatives, affording the corresponding binaphthols with good enantioselectivities. acs.org

Iron-based catalysts have also emerged as a viable alternative. An iron(salan) complex has been successfully employed for the highly enantioselective aerobic oxidative cross-coupling of 2-naphthols, with enantiomeric excesses of the products ranging from 87% to 95%. acs.org This method has shown a broad substrate scope. acs.org

Furthermore, chiral oxovanadium(IV) complexes derived from tridentate N-salicylidene-α-amino acids have been shown to be efficient catalysts for the enantioselective oxidative couplings of various substituted 2-naphthols under an oxygen atmosphere. ntu.edu.tw These catalysts have produced BINOL derivatives in good yields with moderate to good enantioselectivities. ntu.edu.twnih.gov

| Catalyst System | Oxidant | Substrate Scope | Yield | Enantiomeric Excess (ee) |

| Chiral 1,5-N,N-bidentate ligand/CuBr | Air | Various 3- and 3'-substituted 2-naphthols | Up to 87% | Up to 99% |

| Iron(salan) complex | Air | Broad scope of 2-naphthols | - | 87% to 95% |

| Chiral Oxovanadium(IV) complexes | O₂ | Various 3-, 6-, and 7-substituted 2-naphthols | 75-100% | Up to 68% |

| Chiral Diamine/CuCl | Air | 2-Naphthol derivatives | - | Up to 78% |

Enantioselective direct synthesis routes for C₁-symmetric BINOL derivatives, such as (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol, primarily involve the asymmetric oxidative cross-coupling of two different 2-naphthol precursors. The iron(salan) complex-catalyzed aerobic oxidative cross-coupling has been shown to be a simple and direct method for this purpose. acs.org Mechanistic studies suggest that the reaction proceeds via a radical-anion coupling mechanism. acs.org This method has demonstrated a wider substrate scope compared to previously reported enantioselective cross-coupling oxidations. acs.org

Resolution of Racemic Binaphthol Derivatives for Accessing (R)-Enantiomer

Resolution of a racemic mixture of 3,3'-bis(phenyl)-1,1'-bi-2-naphthol is a widely used alternative to asymmetric synthesis for obtaining the pure (R)-enantiomer. This involves separating the two enantiomers through various physical or chemical processes.

Chemical resolution is a classical yet effective method that relies on the formation of diastereomers with a chiral resolving agent, which can then be separated based on their different physical properties, such as solubility.

One prominent method involves the use of chiral alkaloids. For instance, N-benzylcinchonidinium chloride has been used to form a crystalline inclusion compound with racemic BINOL. orgsyn.org The inclusion compound of the (S)-enantiomer is soluble in acetonitrile, while that of the (R)-enantiomer is not, allowing for their separation. wikipedia.org

Co-crystallization with chiral ammonium (B1175870) salts is another powerful technique. nih.gov An efficient crystallization-induced deracemization (CID) method has been developed to access chiral biaryls from their racemates using a chiral ammonium salt under copper catalysis. nih.govresearchgate.net This process allows the cocrystal complex to be enantioselectively formed, which upon acid-quenching, yields the chiral biaryl without the need for further chromatographic purification. nih.gov

| Resolving Agent | Technique | Key Feature |

| N-benzylcinchonidinium chloride | Inclusion Compound Formation | Differential solubility of diastereomeric inclusion compounds. orgsyn.orgwikipedia.org |

| Chiral Ammonium Salt | Crystallization-Induced Deracemization (CID) | Enantioselective co-crystal formation with in-situ racemization. nih.govresearchgate.net |

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Lipases are commonly employed for this purpose, often through the enantioselective acylation or hydrolysis of BINOL derivatives.

While enzymatic resolution is a well-established method for unsubstituted BINOL, its application to 3,3'-disubstituted derivatives like 3,3'-bis(phenyl)-1,1'-bi-2-naphthol can be challenging. Research has indicated that the enzymatic resolution process can become inert when bulky substituents, such as phenyl groups, are present at the 3- and 3'-positions. nih.gov

However, for other BINOL derivatives, enzymes like cholesterol esterase have been used to hydrolyze the (S)-diester of racemic BINOL while leaving the (R)-diester unreacted. wikipedia.org Porcine pancreatic lipase (B570770) (PPL) has also shown good results in both chemical yield and enantioselectivity for the transacylation of racemic BINOL derivatives. acs.org

Methodologies for Maintaining and Enhancing Enantiomeric Purity

Obtaining a high enantiomeric purity is critical, and several techniques are employed to maintain and enhance it after the initial synthesis or resolution. The atropisomeric stability of BINOL derivatives, characterized by a high rotational barrier, is a key factor that helps in maintaining their enantiomeric integrity. acs.orgnih.gov

Crystallization is a fundamental technique for enhancing enantiomeric purity. The process of crystallization can selectively incorporate one enantiomer into the crystal lattice, leaving the other in the mother liquor, thereby enriching the enantiomeric excess of the crystalline material.

Dynamic kinetic resolution (DKR) is a more advanced strategy that combines kinetic resolution with in-situ racemization of the undesired enantiomer. researchgate.net This allows for a theoretical yield of 100% for the desired enantiomer. Chemoenzymatic DKR, which combines a metal racemization catalyst with an enzyme, has been developed for BINOL derivatives. nih.gov

Crystallization-induced deracemization (CID) is another powerful method that not only separates enantiomers but can also convert the undesired enantiomer into the desired one in the presence of a suitable racemization catalyst, leading to a high yield of the target enantiomer. nih.gov This has been successfully applied to BINOL derivatives using a copper catalyst and a chiral ammonium salt. nih.gov

Structural Characteristics and Stereochemical Considerations

Fundamental Aspects of Axial Chirality and Atropisomerism in Binaphthyl Systems

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol is a member of the biaryl atropisomer family, a class of stereoisomers that exhibit axial chirality. This type of chirality arises not from a stereocenter, but from hindered rotation around a single bond, in this case, the C1-C1' bond connecting the two naphthalene (B1677914) rings. nih.govmdpi.comencyclopedia.pub The term "atropisomer" is derived from Greek, where "a" means "not" and "tropos" means "turn," highlighting the restricted rotation that defines these molecules. mdpi.comencyclopedia.pub

The bulky phenyl substituents at the 3 and 3' positions, along with the inherent steric hindrance of the naphthyl groups themselves, create a significant energy barrier to rotation around the C1-C1' axis. This barrier is high enough to prevent free rotation at room temperature, allowing for the isolation of stable, non-interconverting enantiomers. nih.govnih.gov The parent compound, 1,1'-bi-2-naphthol (B31242) (BINOL), for instance, has a half-life of racemization at room temperature estimated to be around 2 million years, underscoring the remarkable stability of this chiral axis. nih.gov The two enantiomers of 3,3'-disubstituted BINOL derivatives are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the chiral axis.

Factors Influencing Configurational Stability and Racemization Pathways

The configurational stability of this compound and related binaphthyl systems is a critical factor in their application, particularly in asymmetric catalysis. This stability is primarily dictated by the energy barrier to atropisomerization, the process by which one enantiomer converts into the other.

The racemization of binaphthyl derivatives has been the subject of extensive experimental and theoretical studies. Quantum calculations have shown that the preferred pathway for racemization involves a transition state with Ci symmetry. nih.govacs.org The energy barrier for this process is a key determinant of the compound's optical stability. For the parent BINOL, this barrier is approximately 40 kcal/mol, contributing to its exceptional configurational stability. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the factors that influence these barriers. For instance, DFT calculations have revealed that single-electron oxidation can dramatically reduce the racemization barrier of biaryls by stabilizing the planar transition state. rsc.org This effect is attributed to changes in the frontier molecular orbital energies upon oxidation. rsc.org Experimental techniques such as dynamic NMR spectroscopy and HPLC-monitored racemization of enantiomerically enriched samples have been employed to determine the activation barriers for atropisomerization in various biaryl compounds. researchgate.net

The nature and position of substituents on the binaphthyl skeleton have a profound impact on the atropisomerization barrier and, consequently, the optical stability.

Steric Effects: The primary factor governing the rotational barrier is the steric bulk of the substituents at the ortho positions (2,2' and, in this case, 3,3') of the C1-C1' bond. nih.govacs.org Larger, bulkier groups increase steric hindrance in the planar transition state of rotation, thereby raising the energy barrier to racemization. nih.gov Quantum calculations have demonstrated a clear correlation between substituent size and the height of the racemization barrier. nih.govacs.org For example, replacing the hydroxyl groups of BINOL with hydrogen atoms significantly lowers the barrier, while introducing bulky phenyl groups, as in this compound, is expected to enhance configurational stability. acs.org Moving substituents away from the axis of rotation, for instance to the 6,6' positions, reduces their steric clash during rotation and lowers the racemization barrier. nih.govacs.org

Electronic Effects: In contrast to steric effects, the electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) has been found to have a minimal impact on the racemization barrier of neutral binaphthyls. nih.govacs.org Theoretical studies have shown that the barrier is largely insensitive to the electron-withdrawing or -releasing power of substituents. nih.govacs.org However, as mentioned earlier, electronic effects can become significant under conditions that involve changes in the electronic state of the molecule, such as single-electron transfer, which can facilitate racemization. rsc.orgresearchgate.net

| Substituent (at 2,2' positions) | Calculated Barrier (kcal/mol, anti-Ci TS) |

|---|---|

| H | 19.5 |

| F | 36.9 |

| OH (BINOL) | 39.3 |

| Phenyl | 42.5 |

Data sourced from quantum calculations at the B3LYP/6-311+G level. The transition state (TS) geometry is of the anti-Ci type. This data illustrates the trend of increasing rotational barrier with increasing substituent size.* nih.gov

Conformation-Induced Chiral Pocket Formation

The well-defined three-dimensional structure of this compound, arising from its axial chirality and bulky substituents, leads to the formation of a distinct chiral pocket. The dihedral angle between the two naphthyl planes is a key feature of this architecture. acs.org The phenyl groups at the 3 and 3' positions further define the shape and steric environment of this pocket.

This chiral pocket is of paramount importance in the context of asymmetric catalysis, where the molecule acts as a chiral ligand or catalyst. The specific geometry and steric hindrance of the pocket create a chiral environment that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. This discrimination is the basis for the high enantioselectivity observed in many reactions catalyzed by complexes of this compound and its derivatives. The precise conformation of the binaphthyl backbone and the orientation of the substituents dictate the interactions within the catalyst-substrate complex, ultimately controlling the stereochemical outcome of the reaction.

Derivatization Strategies and Functionalization

Regioselective Functionalization of the Binaphthyl Backbone

Achieving regioselectivity in the functionalization of the BINOL structure is a key synthetic challenge. Various methods have been developed to introduce functional groups at specific positions on the aromatic rings, such as the 3-, 4-, 5-, and 6-positions. nih.govnih.gov These strategies include classical electrophilic aromatic substitution, modern directed metalation techniques, and transition metal-catalyzed C–H activation. nih.govnih.gov

Direct electrophilic substitution is one of the most straightforward methods for modifying the BINOL structure. nih.govnih.gov The inherent electronic properties of the binaphthyl system, governed by the electron-donating hydroxyl groups at the C2 and C2' positions, dictate the regioselectivity of these reactions. acs.org

High regioselectivity has been achieved in reactions with various electrophiles. nih.gov For instance, bromination of 3,3′-disubstituted BINOLs consistently yields 6,6′-dibromo products, regardless of whether the 3,3'-substituents are electron-donating or electron-withdrawing. acs.org This indicates that the electron-donating oxygen atoms at the 2,2′-positions are the dominant directing influence. acs.org Similarly, Friedel-Crafts acylation of BINOL methyl ether with alkyl or aryl acyl chlorides in the presence of AlCl₃ results in the formation of 6,6′-diacyl compounds. nih.gov

The regioselectivity can be sensitive to the electronic properties of the 2,2'-hydroxyl groups. acs.org Changing the hydroxyl groups to acetates, which are less electron-donating, can shift the site of electrophilic attack from the 6-position to the 5-position. nih.govacs.org This demonstrates that modifying the directing groups can alter the substitution pattern, providing access to different isomers. acs.org

| BINOL Derivative | Reagent/Conditions | Position(s) Substituted | Product Type | Reference |

|---|---|---|---|---|

| 3,3'-Substituted BINOLs | Bromine (Br₂) | 6,6' | 6,6'-Dibromo derivative | acs.org |

| (R)-BINOL Dimethyl Ether | Acyl chlorides, AlCl₃ | 6,6' | 6,6'-Diacyl derivative | nih.gov |

| (R)-BINOL Diacetate | Bromine (Br₂), Pyridine | 5,5' | 5,5'-Dibromo derivative | nih.govacs.org |

| Racemic BINOL | Bromine (Br₂), CH₂Cl₂, reflux | 5,5',6,6' | 5,5',6,6'-TetrabromoBINOL | nih.gov |

Directed ortho-metalation (DoM), particularly ortho-lithiation, is a powerful and widely used strategy for the selective functionalization of the 3- and 3,3′-positions of the BINOL backbone. nih.govnih.govresearchgate.net This method leverages the directing ability of a functional group (Direct Metalation Group, DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent ortho-position. wikipedia.org

In the context of BINOL, the hydroxyl groups at the 2,2'-positions must first be protected with a suitable DMG. acs.orgumich.edu Ethers, and particularly methoxymethyl (MOM) ethers, are commonly employed for this purpose. acs.orgumich.edu The heteroatom (oxygen) in the DMG coordinates to the lithium cation of the organolithium reagent, positioning the base to selectively abstract a proton from the C3 (or C3') position. nih.govwikipedia.org This generates a highly reactive aryllithium intermediate, which can then be quenched with a wide variety of electrophiles to introduce diverse functional groups. nih.govresearchgate.net This two-step protocol—protection followed by ortho-lithiation and electrophilic quench—provides reliable access to a vast library of 3- and 3,3′-substituted BINOL derivatives. umich.edu

This approach has been instrumental in modifying the steric and electronic environment around the chiral center of BINOL, leading to the development of numerous specialized catalysts and molecular hosts. nih.govacs.org

In recent years, transition metal-catalyzed C–H bond activation has emerged as a highly efficient and atom-economical strategy for the functionalization of aromatic compounds, including the BINOL scaffold. nih.govrsc.orgrsc.org This methodology avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly converting inert C–H bonds into new C–C or C-heteroatom bonds. rsc.orgrsc.org

For BINOL functionalization, this approach has been successfully applied to introduce substituents at various positions, including the 3-, 4-, 5-, 6-, and 7-positions, often with high regioselectivity. nih.govnih.gov The reaction typically involves a transition metal catalyst (e.g., based on rhodium, ruthenium, or palladium) that coordinates to a directing group on the BINOL substrate, facilitating the cleavage of a specific C–H bond. nih.govnih.govsnnu.edu.cn

For example, the 3- and 3,3′-arylation of BINOL has been achieved by reaction with aryl chlorides in the presence of a silver salt and a strong base at high temperatures. nih.gov A proposed mechanism for a rhodium-catalyzed C-H activation involves the generation of a catalytically active Rh(III) complex which, through coordination and C-H activation, forms a rhodacycle intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination yields the functionalized BINOL product and regenerates the active catalyst. nih.gov This powerful technique provides alternative and often more direct routes to complex BINOL derivatives compared to traditional methods. nih.gov

Introduction of Diverse Functionalities at the 3,3'-Positions

The 3,3'-positions of BINOL are of particular synthetic interest because substituents at these locations have a profound impact on the catalyst's stereochemical environment. acs.org Introducing bulky or electronically distinct groups at these sites can fine-tune the chiral pocket, leading to improved enantioselectivity in asymmetric reactions.

The synthesis of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol is a prime example of introducing aryl groups at the 3,3'-positions. The most common route to this class of compounds is through the directed ortho-lithiation of a 2,2'-diprotected (R)-BINOL. umich.edu

The process typically begins with the protection of the hydroxyl groups of (R)-BINOL, for instance, as their methoxymethyl (MOM) ethers. orgsyn.org The resulting (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is then treated with an organolithium reagent such as n-BuLi or sec-BuLi at low temperatures (e.g., -78 °C) to generate the 3,3'-dilithio species. orgsyn.orguwindsor.ca This intermediate is then reacted with an appropriate electrophile to introduce the phenyl groups. While direct reaction with an electrophilic phenyl source is possible, more sophisticated cross-coupling strategies are often employed. For instance, the dilithiated intermediate can be converted to a di-boronic ester, which then undergoes a Suzuki coupling with an aryl halide like iodobenzene (B50100) in the presence of a palladium catalyst to furnish the 3,3'-diphenyl product. Subsequent deprotection of the MOM ethers yields the final this compound. nih.gov

An alternative method involves the direct arylation of BINOL using transition metal catalysis, such as the reaction of BINOL with phenyl chloride at high temperature in the presence of AgOAc and a base, which can produce 3,3'-diphenylBINOL. nih.gov

| Method | BINOL Precursor | Key Reagents | Aryl Group Source | Product | Reference |

|---|---|---|---|---|---|

| Ortho-lithiation / Suzuki Coupling | (R)-BINOL-MOM ether | 1. n-BuLi 2. B(OiPr)₃ 3. Pd(PPh₃)₄, Na₂CO₃ | Iodobenzene | (R)-3,3'-Bis(phenyl)-BINOL | nih.gov |

| Direct C-H Arylation | (R)-BINOL | AgOAc, tBuONa, 155 °C | Phenyl Chloride | 3,3'-DiphenylBINOL | nih.gov |

| Ortho-lithiation / Electrophilic Quench | (R)-BINOL-MOM ether | 1. s-BuLi, TMEDA 2. Ar-I / Electrophile | 3,5-Bis(trifluoromethyl)bromobenzene | (R)-3-(3,5-Bistrifluoromethylphenyl)-BINOL | orgsyn.org |

The introduction of bulky silyl (B83357) groups, such as triphenylsilyl (TPS or SiPh₃), at the 3,3'-positions is a common strategy to create highly effective chiral catalysts with deep chiral pockets. The resulting 3,3'-bis(triphenylsilyl)-BINOL derivatives are renowned for their ability to promote high levels of enantioselectivity in various reactions, including ene reactions and Nazarov cyclizations. acs.org

The synthesis of (R)-3,3'-Bis(triphenylsilyl)-1,1'-bi-2-naphthol follows the well-established directed ortho-lithiation pathway. The hydroxyl groups of (R)-BINOL are first protected, often as their methyl or methoxymethyl ethers. The protected BINOL is then treated with an excess of an alkyllithium base (e.g., n-BuLi) in an ethereal solvent like THF to effect deprotonation at the 3 and 3,3' positions. The resulting dianion is then quenched by adding triphenylsilyl chloride (Ph₃SiCl). The silyl groups are introduced, and a final acidic workup or deprotection step removes the protecting groups from the hydroxyl functions to afford the target molecule. These bulky derivatives have proven to be excellent ligands and organocatalysts. acs.org

Phosphoryl and Phosphine (B1218219) Oxide Derivatives

The introduction of phosphoryl and phosphine oxide moieties to the this compound backbone is a key strategy for creating powerful chiral ligands and catalysts. One of the most notable applications of this derivatization is in the synthesis of chiral phosphine ligands, such as BINAP, where a bis-phosphine oxide serves as a crucial intermediate. The general approach involves the conversion of the binaphthol to a bis-triflate, which can then undergo cross-coupling reactions with phosphine oxides.

For instance, the cross-coupling of the bis-triflate of BINOL with diphenylphosphine (B32561) oxide (Ph₂P(O)H) using a nickel catalyst like NiCl₂(dppe) can yield a mixture of the desired bis-phosphine oxide, the mono-oxide, and the bis-phosphine. orgsyn.org A more direct route involves the reaction of the Grignard reagent derived from the bis-bromide of BINOL with an appropriate phosphinyl chloride (Ar₂P(O)Cl). nih.gov The resulting bis-phosphine oxide can then be reduced to the corresponding bis-phosphine ligand.

Furthermore, BINOL-derived phosphoric acids are a prominent class of phosphoryl derivatives that have found extensive use as chiral Brønsted acid catalysts. rsc.org The synthesis of these phosphoric acids typically involves the reaction of the parent binaphthol derivative with phosphoryl chloride (POCl₃) followed by hydrolysis. mdpi.com This methodology allows for the creation of a diverse range of catalysts with varying steric and electronic properties at the 3,3'-positions. rsc.org

Bulky Alkyl and Aryl Substitutions (e.g., Triisopropylphenyl)

The introduction of bulky alkyl and aryl groups at the 3,3'-positions of the binaphthyl core is a critical strategy for enhancing the enantioselectivity of catalysts derived from this compound. These sterically demanding substituents create a more defined and restricted chiral pocket around the active site, leading to improved facial discrimination in asymmetric transformations.

A prime example of such a modification is the synthesis of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol. nih.govscbt.comcalpaclab.comsigmaaldrich.com The synthesis of these highly hindered binaphthol derivatives can be challenging due to the steric hindrance posed by the bulky substituents. One successful approach involves the direct arylation of the C-F bonds in optically pure 3,3'-difluoro-BINOL derivatives with a Grignard reagent, such as (2,4,6-triisopropylphenyl)magnesium bromide. rsc.org This method avoids the need for optical resolution chromatography, which is often a necessary step in other synthetic routes. rsc.org

The resulting bulky binaphthol can then be converted into other valuable chiral reagents. For example, it serves as a precursor for the synthesis of the corresponding chiral phosphoric acid, (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, a highly effective Brønsted acid catalyst. sigmaaldrich.com

Table 1: Properties of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol

| Property | Value |

| CAS Number | 247123-09-7 |

| Molecular Formula | C₅₀H₅₈O₂ |

| Molecular Weight | 690.99 g/mol |

Heterocyclic Substitutions (e.g., Pyridyl)

The incorporation of heterocyclic moieties at the 3,3'-positions of the this compound framework introduces new functionalities and potential coordination sites. While the introduction of pyridyl groups is a common strategy in ligand design, specific examples for the this compound scaffold are less documented in readily available literature. However, the general principles of introducing such groups can be inferred from established synthetic methodologies.

One potential synthetic route could involve a Suzuki cross-coupling reaction between a 3,3'-dihalo-(R)-1,1'-bi-2-naphthol derivative and a pyridylboronic acid or ester. This approach has been successfully employed for the synthesis of other 3,3'-diaryl-BINOL derivatives. Alternatively, a Negishi or Stille coupling could also be utilized. The choice of catalyst and reaction conditions would be crucial to achieve good yields and prevent racemization of the binaphthyl backbone.

The resulting pyridyl-substituted binaphthols could serve as unique ligands for transition metal catalysis, where the nitrogen atoms of the pyridyl rings could coordinate to the metal center, influencing the catalytic activity and selectivity.

Introduction of Electron-Withdrawing and Electron-Donating Groups

Modifying the electronic properties of the this compound scaffold through the introduction of electron-withdrawing and electron-donating groups at the 3,3'-positions is a powerful tool for tuning the reactivity and selectivity of the resulting catalysts. rsc.org These substituents can influence the acidity of the hydroxyl groups and the electron density of the naphthyl rings, thereby affecting their interactions with substrates and reagents.

Electron-Withdrawing Groups:

The introduction of electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃) groups, can enhance the Brønsted acidity of the corresponding phosphoric acids. For instance, the nitration of a (R)-3,3'-diarylBINOL with fuming nitric acid in dichloromethane (B109758) has been shown to produce the corresponding 6,6'-dinitro derivative in good yield. nih.gov This dinitro compound can then be converted into a more acidic phosphoric acid catalyst. nih.gov Similarly, binaphthol derivatives bearing 3,5-bis(trifluoromethyl)phenyl groups at the 3,3'-positions have been synthesized and utilized as precursors for highly acidic chiral Brønsted acids. scbt.com

Electron-Donating Groups:

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (OCH₃) or other alkoxy groups, can increase the electron density of the binaphthyl system. The synthesis of 3,3'-dianisyl-substituted BINOL derivatives has been reported, and these compounds have been used as ligands in asymmetric catalysis. nih.gov The increased electron density on the ligand can influence the electronic properties of a coordinated metal center, which in turn can affect the outcome of the catalytic reaction.

Table 2: Examples of Functionalized (R)-3,3'-Diaryl-BINOL Derivatives

| Substituent at 3,3'-positions | Electronic Effect |

| 3,5-Bis(trifluoromethyl)phenyl | Electron-withdrawing |

| Anisyl (methoxyphenyl) | Electron-donating |

Synthesis of this compound Derived Chiral Brønsted Acids and Phosphoric Acids

Chiral Brønsted acids derived from this compound, particularly phosphoric acids, have emerged as highly effective catalysts for a wide range of enantioselective transformations. psu.edu The general synthesis of these catalysts involves the reaction of the corresponding 3,3'-disubstituted binaphthol with phosphoryl chloride (POCl₃) in the presence of a base, followed by hydrolysis of the resulting phosphorochloridate. mdpi.com

The steric and electronic properties of the substituents at the 3,3'-positions play a crucial role in determining the efficacy of the resulting phosphoric acid catalyst. rsc.org For instance, the use of bulky aryl groups, such as 2,4,6-triisopropylphenyl, leads to highly hindered and effective catalysts. rsc.org The synthesis of these hindered phosphoric acids can be achieved by first preparing the corresponding bulky 3,3'-diaryl-BINOL derivative and then subjecting it to the standard phosphorylation procedure. rsc.org

In addition to mono-phosphoric acids, chiral bis-phosphoric acid catalysts derived from binaphthol have also been designed. figshare.comnih.govresearchgate.net These catalysts possess two phosphoric acid moieties, which can act in a cooperative manner to activate substrates. The synthesis of these bis-phosphoric acids involves the preparation of a 3,3'-di(hydroxyaryl)binaphthol precursor, which is then subjected to a double phosphorylation reaction.

Preparation of Polymeric Chiral Structures Incorporating Binaphthol Units

The incorporation of this compound units into polymeric structures has led to the development of novel chiral materials with applications in enantioselective recognition, catalysis, and separation. nih.govacs.org These chiral polymers can be synthesized through various polymerization techniques, with cross-coupling reactions being particularly prevalent.

Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions are two of the most common methods used to prepare chiral conjugated porous polymers (CBPPs) incorporating BINOL units. nih.govacs.org In these approaches, a dihalo- or diethynyl-functionalized BINOL derivative is copolymerized with a suitable comonomer, such as a tris(phenylboronic acid) or a tris(ethynylphenyl)benzene derivative. nih.govacs.org These methods allow for the creation of robust, porous frameworks with high thermal stability and surface area. nih.gov

Another strategy for creating polymeric structures involves the free radical polymerization of a styrene-based monomer functionalized with a BINOL unit. nih.gov Furthermore, intramolecular electrophilic substitution reactions can be used to create chiral ladder polymers from 3,3'-polymerized BINOLs. nih.gov Photo-induced polymerization of BINOL has also been observed, leading to the formation of polymeric products, although this process can be accompanied by racemization. mdpi.com

Table 3: Common Methods for Preparing BINOL-Containing Polymers

| Polymerization Method | Monomers |

| Suzuki-Miyaura Coupling | Dihalo-BINOL derivative and a boronic acid comonomer |

| Sonogashira-Hagihara Coupling | Dihalo-BINOL derivative and an alkyne comonomer |

| Free Radical Polymerization | Styrene-based BINOL monomer |

Applications in Asymmetric Catalysis

General Principles of Asymmetric Catalysis Mediated by (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol and its Derivatives

The catalytic activity of this compound (a derivative of 1,1'-Bi-2-naphthol (B31242), or BINOL) is predicated on its ability to form stable complexes with a variety of metals and metalloids. researchgate.net Upon deprotonation of the two hydroxyl groups, the resulting binaphtholate dianion acts as a bidentate ligand, coordinating to a metal center. The bulky phenyl groups at the 3 and 3' positions extend into the space around this metal center, creating a chiral pocket.

This metal-ligand complex typically functions as a chiral Lewis acid. When a prochiral substrate coordinates to the metal center within this pocket, the steric and electronic properties of the ligand influence the substrate's orientation. The phenyl groups effectively block one face of the substrate, compelling an incoming reagent to attack from the less hindered face. This directed approach is the basis for the high enantioselectivity observed in these reactions, leading to the preferential formation of one enantiomer of the product. The specific nature of the 3,3'-substituents can be tuned to optimize reactivity and selectivity for different substrate classes.

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with stereochemical control is a fundamental goal of organic synthesis. Catalysts derived from this compound and related structures have proven to be exceptionally effective in this domain.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings. Asymmetric catalysis of this reaction using chiral Lewis acids allows for the enantioselective synthesis of complex cyclic molecules. While data for the specific (R)-3,3'-bis(phenyl) derivative is not prevalent, closely related derivatives such as (R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol serve as effective precursors for highly selective catalysts. This ligand can react with an organoaluminum reagent to form a chiral Lewis acid that catalyzes the reaction between cyclopentadiene (B3395910) and methyl acrylate, yielding the corresponding cycloadduct with high stereocontrol. The bulky substituents on the BINOL backbone create the chiral environment that directs the dienophile's approach to the diene.

Table 1: Representative Asymmetric Diels-Alder Reaction

| Diene | Dienophile | Catalyst System | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Cyclopentadiene | Methyl Acrylate | (R)-3,3'-Bis(triphenylsilyl)-BINOL-Al(CH₃)₂ | -78 | 85 | 91 |

Note: Data is for a representative reaction catalyzed by a complex derived from a closely related 3,3'-disubstituted BINOL derivative.

The aza Diels-Alder reaction is a variant of the Diels-Alder reaction where a nitrogen-containing compound, typically an imine, serves as either the dienophile or part of the diene, leading to the synthesis of nitrogen-containing heterocyclic compounds. Chiral phosphoric acids derived from substituted BINOLs are highly effective Brønsted acid catalysts for this transformation. For instance, a 3-diphenylhydroxymethyl-substituted BINOL derivative, when complexed with titanium, has been shown to be a highly efficient catalyst for the hetero-Diels-Alder reaction of dienes with aldehydes, achieving excellent yields and enantioselectivities up to 99%. researchgate.net These catalysts activate the imine toward cycloaddition and control the facial selectivity of the diene's approach, resulting in enantioenriched dihydropyridone products. acs.org

Table 2: Representative Asymmetric Hetero-Diels-Alder Reaction

| Diene | Aldehyde | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| 1-Methoxy-2-methyl-3-trimethylsiloxybuta-1,3-diene | Benzaldehyde | (R)-3-Diphenylhydroxymethyl-BINOL-Titanium complex | 99 | 98 |

| 1-Methoxy-2-methyl-3-trimethylsiloxybuta-1,3-diene | Cyclohexanecarboxaldehyde | (R)-3-Diphenylhydroxymethyl-BINOL-Titanium complex | 99 | 99 |

Source: Data adapted from research on 3-substituted BINOL-titanium complexes. researchgate.net

The Mukaiyama-Mannich reaction involves the addition of a silyl (B83357) enol ether to an imine, catalyzed by a Lewis acid, to produce a β-amino carbonyl compound. This reaction is a cornerstone for the asymmetric synthesis of β-amino acids and their derivatives. Chiral zirconium catalysts prepared in situ from BINOL derivatives, zirconium(IV) tert-butoxide (Zr(OtBu)₄), and an additive like N-methylimidazole have emerged as highly effective systems for this transformation. nih.govnih.gov While 3,3'-substituted BINOLs are known to be used with Zr(OtBu)₄ to catalyze these reactions, derivatives with substitution at other positions, such as (R)-6,6'-dibromo-BINOL, have been extensively studied and optimized. nih.govbeilstein-journals.org These catalysts have demonstrated the ability to smoothly react aldimines derived from a wide range of aldehydes with silyl enol ethers, affording the desired products in high yields and with excellent enantioselectivities. nih.gov

Table 3: Asymmetric Mukaiyama-Mannich Reaction with a BINOL-Zr Catalyst

| Silyl Enol Ether | Aldimine | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| Ketene silyl acetal (B89532) of methyl isobutyrate | N-(2-Hydroxyphenyl)benzaldimine | (R)-6,6'-Br₂BINOL / Zr(OtBu)₄ / NMI | 93 | 95 |

| Ketene silyl acetal of methyl isobutyrate | N-(2-Hydroxyphenyl)cinnamaldimine | (R)-6,6'-Br₂BINOL / Zr(OtBu)₄ / NMI | 91 | 97 |

Note: Data is for a representative reaction using a catalyst derived from (R)-6,6'-dibromo-BINOL, demonstrating the efficacy of the BINOL-Zr catalyst family. NMI = N-methylimidazole. nih.gov

The addition of organozinc reagents to aldehydes is a fundamental method for creating chiral secondary alcohols. The use of chiral ligands to catalyze the enantioselective addition of dialkylzinc reagents has been extensively studied. Derivatives of (R)-BINOL with aryl substituents at the 3,3'-positions have proven to be among the most generally effective catalysts for this transformation. For example, the 3,3'-dianisyl-substituted BINOL has demonstrated high enantioselectivity in the addition of various alkylzincs to aliphatic, aromatic, and α,β-unsaturated aldehydes. nih.gov These ligands form a chiral zinc-binaphthoxide complex that coordinates the aldehyde, activating it and directing the nucleophilic attack of the alkyl group from the zinc reagent with high facial selectivity.

Table 4: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

| Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | (R)-3,3'-Dianisyl-BINOL | 95 | 98 |

| 1-Naphthaldehyde | (R)-3,3'-Dianisyl-BINOL | 96 | 99 |

| Cinnamaldehyde | (R)-3,3'-Dianisyl-BINOL | 90 | 96 |

| Cyclohexanecarboxaldehyde | (R)-3,3'-Dianisyl-BINOL | 92 | >99 |

Note: Data is for a representative reaction using the closely related (R)-3,3'-dianisyl-BINOL ligand. nih.gov

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Developing enantioselective variants of this reaction to create axially chiral biaryl compounds is a significant challenge. While this compound itself is not typically used directly as the primary ligand, its rigid chiral backbone is a critical structural motif in highly successful phosphine (B1218219) ligands. For example, ligands like 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((R)-MOP) are derived from the BINOL scaffold. nih.gov In these ligands, the BINOL unit establishes a stable chiral environment around the palladium center, which is responsible for differentiating the two faces of the prochiral substrate during the key steps of the catalytic cycle, such as oxidative addition or reductive elimination, leading to the enantioenriched biaryl product. nih.gov

Table 5: Asymmetric Suzuki-Miyaura Coupling Using a BINOL-Derived Ligand

| Aryl Bromide | Arylboronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral Monophosphine Ligand (L7) | 99 | 88 |

| 2-Bromo-N-phenyl-3-(trifluoromethyl)benzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral Monophosphine Ligand (L7) | 88 | 85 |

Note: Data is for a representative reaction using a chiral monophosphine ligand (L7) built upon a biphenyl (B1667301) scaffold, analogous to how ligands like MOP are built on the BINOL scaffold, demonstrating the principle of using such frameworks in asymmetric Suzuki-Miyaura coupling. nih.gov

Asymmetric Carbon-Heteroatom Bond Forming Reactions

Enantioselective Hydrogenation of Prochiral Ketones and Imines

The enantioselective hydrogenation of prochiral ketones and imines represents a highly efficient and atom-economical method for the synthesis of chiral alcohols and amines, respectively. Catalysts derived from (R)-BINOL and its analogues have been instrumental in advancing this field. While specific data for the use of this compound in these hydrogenations is not extensively detailed, the principles established with related BINOL-based catalysts are highly relevant.

For instance, ruthenium complexes incorporating BINOL-derived phosphine ligands, such as BINAP, are well-established catalysts for the asymmetric hydrogenation of a wide range of ketones. The steric and electronic properties of the BINOL backbone are crucial in creating a chiral environment that directs the hydrogenation to one enantiotopic face of the carbonyl group, leading to high enantioselectivities.

Similarly, the asymmetric hydrogenation of imines to produce chiral amines is effectively catalyzed by complexes of iridium and rhodium with BINOL-derived ligands. The nature of the substituents on the BINOL framework can significantly impact both the reactivity and the enantioselectivity of the catalyst. For example, in the asymmetric hydrogenation of N-aryl benzophenone (B1666685) ketimines, the electronic properties of substituents on the aromatic rings of the imine have been shown to influence the enantiomeric excess of the resulting amine.

The general success of the BINOL scaffold in these transformations suggests that catalysts derived from this compound would be promising candidates for the enantioselective hydrogenation of prochiral ketones and imines, although specific research to optimize reaction conditions and explore the substrate scope would be necessary.

Asymmetric Hydroamination

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of chiral amines. While the development of broadly applicable and highly enantioselective hydroamination reactions remains a challenge, catalysts based on chiral ligands, including BINOL derivatives, have shown promise.

Research in this area has explored the use of various transition metal catalysts in combination with chiral ligands to effect the enantioselective hydroamination of unactivated alkenes. These reactions provide a direct route to valuable chiral amine building blocks from simple and abundant starting materials. The success of these reactions often depends on overcoming challenges such as catalyst inhibition by the product amine and competing side reactions like alkene isomerization.

While specific examples detailing the use of this compound as a ligand in asymmetric hydroamination are not prevalent in the reviewed literature, the general principles of using chiral ligands to control the stereochemical outcome of metal-catalyzed additions to alkenes are well-established. The chiral environment created by ligands like this compound could potentially be exploited to control the facial selectivity of the amine addition to the double bond. Further research would be needed to identify suitable metal precursors and reaction conditions to develop an effective catalytic system based on this ligand for asymmetric hydroamination.

Enantioselective Amination of Allylic Alcohols

The enantioselective amination of allylic alcohols is a valuable transformation for the synthesis of chiral allylic amines, which are important structural motifs in many biologically active compounds and synthetic intermediates. Palladium-catalyzed reactions have been at the forefront of these developments, often employing chiral phosphoramidite (B1245037) ligands derived from BINOL.

In these reactions, a chiral palladium catalyst activates the allylic alcohol, enabling nucleophilic attack by an amine. The enantioselectivity is controlled by the chiral ligand, which dictates the stereochemistry of the resulting carbon-nitrogen bond. Research has shown that a combination of a chiral BINOL-based phosphoramidite ligand and a Brønsted acid can effectively catalyze the allylic amination of both cyclic and acyclic unactivated allylic alcohols, affording the desired products with good to high enantioselectivities. nih.gov

Although direct applications of this compound in this specific reaction are not extensively documented, the success of the broader class of BINOL-derived ligands highlights the potential of this chiral scaffold. The steric and electronic properties of the 3,3'-phenyl substituents in this compound could influence the catalytic activity and stereoselectivity, making it a candidate for further investigation in the development of new catalysts for the enantioselective amination of allylic alcohols.

Asymmetric Epoxidation and Oxidation Reactions

Chiral catalysts derived from this compound and its analogues have demonstrated significant utility in asymmetric epoxidation and oxidation reactions, particularly in the synthesis of chiral sulfoxides.

In the realm of asymmetric oxidation, titanium complexes of 6,6'-disubstituted (R)-BINOL derivatives have proven to be effective catalysts for the oxidation of prochiral sulfides to chiral sulfoxides. For example, a catalyst system generated in situ from (R)-6,6'-Diphenyl-BINOL and titanium(IV) isopropoxide, using aqueous tert-butyl hydroperoxide as the oxidant, has been successfully applied to the asymmetric oxidation of various aryl methyl and aryl benzyl (B1604629) sulfides. researchgate.netscispace.com This method affords the corresponding sulfoxides in good yields and with high enantioselectivities. researchgate.netscispace.com Similarly, the use of (R)-6,6'-dibromo-BINOL as a chiral ligand in a titanium-catalyzed system also provides access to chiral sulfoxides with high enantiomeric excess. researchgate.net

The following table summarizes the results for the asymmetric oxidation of various sulfides using a catalyst derived from (R)-6,6'-Diphenyl-BINOL and Ti(O-i-Pr)₄. scispace.com

| Entry | Sulfide | Product | Yield (%) | ee (%) |

| 1 | Methyl p-tolyl sulfide | (R)-Methyl p-tolyl sulfoxide | 81 | 90 |

| 2 | Methyl phenyl sulfide | (R)-Methyl phenyl sulfoxide | 75 | 85 |

| 3 | Benzyl phenyl sulfide | (R)-Benzyl phenyl sulfoxide | 72 | 82 |

| 4 | Methyl o-tolyl sulfide | (R)-Methyl o-tolyl sulfoxide | 78 | 88 |

| 5 | Methyl m-tolyl sulfide | (R)-Methyl m-tolyl sulfoxide | 79 | 89 |

In the field of asymmetric epoxidation, lanthanide metal complexes with BINOL derivatives have been employed as catalysts. Specifically, lanthanum-BINOL complexes have been used for the catalytic asymmetric epoxidation of α,β-unsaturated ketones (enones), yielding the corresponding epoxy ketones with high enantioselectivity. acs.orgmdpi.com The ytterbium complex of (S)-6,6'-diphenyl-BINOL has also been shown to be an efficient catalyst for the asymmetric epoxidation of enones, achieving high yields and excellent enantiomeric excess.

Applications in Enantioselective Rearrangements and Cyclizations (e.g., Pictet-Spengler Reaction)

(R)-BINOL-derived phosphoric acids have emerged as powerful Brønsted acid catalysts for enantioselective rearrangements and cyclizations, most notably the Pictet-Spengler reaction. This reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines and related heterocyclic structures, which are prevalent in natural products and pharmaceutically active compounds.

The catalytic asymmetric Pictet-Spengler reaction of tryptamine (B22526) derivatives with aldehydes, catalyzed by chiral BINOL-phosphoric acids, provides a direct route to optically active tetrahydro-β-carbolines. The steric and electronic properties of the substituents at the 3,3'-positions of the BINOL scaffold play a crucial role in determining the efficiency and enantioselectivity of the catalyst.

Research has shown that for the Pictet-Spengler reaction with aromatic aldehydes, a triphenylsilyl-substituted (R)-BINOL-phosphoric acid is the catalyst of choice. ru.nlnih.gov Conversely, for aliphatic aldehydes, a 3,5-bistrifluoromethylphenyl-substituted (R)-BINOL-phosphoric acid has been identified as the superior catalyst, delivering the products in high yields and with good enantioselectivities. ru.nlnih.gov

The following table presents data from the (R)-BINOL-phosphoric acid-catalyzed asymmetric Pictet-Spengler reaction of N-benzyltryptamine with various aldehydes. ru.nlnih.gov

| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (R)-Triphenylsilyl-BINOL-PA | 95 | 87 |

| 2 | 4-Methoxybenzaldehyde | (R)-Triphenylsilyl-BINOL-PA | 97 | 85 |

| 3 | 4-Nitrobenzaldehyde | (R)-Triphenylsilyl-BINOL-PA | 92 | 86 |

| 4 | Isovaleraldehyde | (R)-3,5-(CF₃)₂-Phenyl-BINOL-PA | 85 | 80 |

| 5 | Cyclohexanecarboxaldehyde | (R)-3,5-(CF₃)₂-Phenyl-BINOL-PA | 77 | 75 |

The success of these catalysts is attributed to their ability to activate the iminium ion intermediate and control the facial selectivity of the subsequent intramolecular cyclization through a well-organized chiral environment. The bifunctional nature of the phosphoric acid, acting as both a Brønsted acid and a Lewis base, is thought to be key to its catalytic efficacy.

Design and Performance of Modular Polymeric Catalytic Systems

The immobilization of homogeneous catalysts onto polymeric supports represents a significant advancement in asymmetric catalysis, offering the potential for catalyst recyclability, simplified product purification, and integration into continuous flow reactors. The design of such modular polymeric catalytic systems based on the this compound ((R)-3,3'-diphenyl-BINOL) framework is an area of active research. The core principle involves incorporating the chiral BINOL unit into a polymer backbone, thereby creating a heterogeneous catalyst that retains the catalytic activity and stereoselectivity of its homogeneous counterpart.

The design of these systems often involves the synthesis of a (R)-3,3'-diphenyl-BINOL monomer that has been functionalized with a polymerizable group. This allows for the chiral unit to be covalently integrated into a growing polymer chain. A common strategy involves introducing vinyl or styrenic moieties to the BINOL structure, which can then undergo free-radical or controlled radical polymerization to yield a polystyrene-based chiral polymer. The modularity of this approach allows for the tuning of the polymer's physical and chemical properties by copolymerizing the functionalized BINOL monomer with other achiral or functional comonomers. This can influence factors such as solubility, swelling behavior in different solvents, and the microenvironment around the catalytic active site.

Another design approach for creating these modular polymeric systems is through polycondensation or cross-coupling reactions. For instance, a difunctionalized (R)-3,3'-diphenyl-BINOL monomer can be reacted with a suitable comonomer to form a linear or cross-linked porous organic polymer (POP). These materials are of particular interest due to their high surface area, porous nature, and thermal stability. The porous structure can enhance substrate accessibility to the catalytic sites and can be tailored by the choice of monomers and polymerization conditions.

The performance of these polymeric catalytic systems is evaluated based on several key metrics: catalytic activity, enantioselectivity, and recyclability. The catalytic activity is often compared to the homogeneous analogue to determine the effect of immobilization. In many cases, a slight decrease in activity is observed due to diffusional limitations of the substrates and products within the polymer matrix.

Enantioselectivity is a critical performance indicator. The bulky phenyl groups at the 3 and 3' positions of the BINOL core play a crucial role in creating a well-defined chiral pocket, which is essential for high stereochemical control. When incorporated into a polymer, the rigidity and steric environment of the polymer backbone can further influence the conformation of the BINOL ligand and, consequently, the enantioselectivity of the catalyzed reaction.

Recyclability is a primary advantage of these heterogeneous systems. After the reaction, the polymer-supported catalyst can be easily separated from the reaction mixture by simple filtration and can be reused in subsequent reaction cycles. The stability of the catalyst over multiple cycles is a key aspect of its performance, with researchers aiming to minimize leaching of the active catalytic species and any loss of enantioselectivity.

Detailed research findings on specific polymeric systems derived from this compound are still emerging. However, studies on analogous polymeric BINOL systems provide valuable insights into their potential performance. For example, in the asymmetric addition of diethylzinc to aldehydes, a benchmark reaction for testing new chiral catalysts, polymer-supported BINOL catalysts have demonstrated the ability to afford the corresponding chiral secondary alcohols with good to excellent enantiomeric excesses.

The following interactive data table summarizes hypothetical performance data for a modular polymeric catalyst based on this compound in the asymmetric addition of diethylzinc to benzaldehyde. This data is illustrative of the type of research findings that are generated in this field.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | 5 | Toluene | 0 | 95 | 92 |

| 2 | 5 | THF | 0 | 92 | 88 |

| 3 | 2 | Toluene | 0 | 90 | 91 |

| 4 | 5 | Toluene | 25 | 98 | 85 |

Further research in this area is focused on the development of new polymerization techniques to create well-defined polymer architectures, the exploration of a broader range of asymmetric transformations, and the detailed characterization of the catalyst's structure-performance relationships. The ultimate goal is to design robust and highly efficient modular polymeric catalytic systems that can be readily applied in both academic and industrial settings.

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools to map out the entire energy landscape of a catalytic reaction, identifying the structures of intermediates and the high-energy transition states that connect them. For catalysts derived from the BINOL framework, these studies are crucial for understanding the reaction pathway and the origins of enantioselectivity.

A prominent example involves the mechanistic study of BINOL-metal catalyzed reactions, such as the asymmetric hydroboration of ketones. researchgate.netnih.gov Theoretical investigations have revealed that the reaction does not always proceed through a simple substrate-ligand interaction. Instead, a "chiral-at-metal" mechanism has been identified where the BINOL ligand induces chirality at the central metal atom (e.g., aluminum), creating a well-defined stereogenic metallic center. researchgate.netnih.gov

Key Mechanistic Findings:

Catalyst Activation: The process often begins with the formation of a metal-alkoxide complex between the deprotonated BINOL ligand and a metal precursor.

Active Species Formation: In the case of BINOL-aluminum catalyzed hydroboration, calculations have shown that an octahedral, hexacoordinated aluminum alkoxide is the most stable and catalytically relevant intermediate. researchgate.netnih.gov This species is formed through a diastereoselective assembly process directed by the chiral BINOL ligand.

Transition State Geometry: DFT calculations allow for the precise characterization of these transition state structures. For the racemization of the parent BINOL scaffold, transition states with C₂ or Cᵢ symmetry have been identified, and their energy barriers calculated, confirming the high conformational stability of the binaphthyl axis. researchgate.netresearchgate.netresearchgate.net In catalytic cycles, the transition state involves the metal center, the ligand, the substrate, and the reagent, and its energy determines the reaction rate and selectivity.

Analysis of Substrate-Catalyst Interactions and Stereochemical Induction Pathways

The ability of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol to induce stereoselectivity is a direct consequence of how it interacts with the substrate within the coordination sphere of the metal center. The two naphthyl moieties of the ligand form a chiral pocket, and the 3,3'-phenyl groups create specific steric constraints that differentiate the two prochiral faces of an incoming substrate.

Computational studies elucidate these interactions by:

Mapping Non-covalent Interactions: The chiral pocket created by the BINOL ligand guides the substrate into a specific orientation through a network of non-covalent interactions, such as steric repulsion, van der Waals forces, and CH-π interactions between the substrate and the phenyl groups of the ligand.

Rationalizing Enantioselectivity: By calculating the energies of the two competing diastereomeric transition states (one leading to the R-product and the other to the S-product), the origin of stereochemical control can be pinpointed. The transition state with the lower energy is favored, leading to the observed major enantiomer. The energy difference between these two transition states directly correlates with the enantiomeric excess (ee) of the reaction. For BINOL-metal systems, these calculations have successfully reproduced experimentally observed selectivities. researchgate.net

Advanced Computational Chemistry Approaches

A variety of sophisticated computational methods are employed to provide a deep and accurate understanding of catalysts based on this compound.

Density Functional Theory (DFT) is the most widely used computational method for studying organometallic catalysts due to its excellent balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in determining the electronic structure and geometries of molecules.

Applications in BINOL Catalysis:

Geometry Optimization: DFT is used to find the lowest energy structures (ground states) of reactants, intermediates, products, and transition states. nih.gov

Energy Profiling: By calculating the energies of these optimized structures, a complete potential energy surface for the catalytic cycle can be constructed. This allows for the identification of the rate-determining step and the validation of proposed mechanisms. researchgate.net

Vibrational Analysis: Frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or first-order saddle points (a single imaginary frequency for transition states).

Popular DFT functionals for these types of studies include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or the def2-SVP/TZVP series. researchgate.netbhu.ac.in

For very large molecular systems, full quantum mechanical calculations can become computationally prohibitive. Hybrid QM/MM methods offer a solution by treating different parts of the system with different levels of theory. rsc.org

Methodology:

QM Region: The catalytically active site, including the metal center, the core of the ligand, and the substrate, is treated with a high-level quantum mechanics method like DFT. This allows for an accurate description of bond-breaking and bond-forming events and electronic effects.

MM Region: The rest of the system, such as bulky substituents on the ligand periphery or solvent molecules, is treated with a classical molecular mechanics (MM) force field. This efficiently accounts for steric bulk and the broader environmental context.

While QM/MM is a powerful tool, particularly for enzymatic catalysis, its application specifically to catalysis by this compound and similar homogeneous catalysts is less commonly documented in the literature compared to pure DFT studies. However, it holds significant potential for modeling reactions with very large substrates or for explicitly simulating solvent effects on the catalytic mechanism. rsc.org

The reactivity of the catalyst-substrate complex is governed by its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The interaction between the HOMO of one reactant (the nucleophile) and the LUMO of another (the electrophile) is central to chemical reactivity. nih.govnih.gov

Computational Analyses:

FMO Analysis: DFT calculations provide the energies and spatial distributions of the HOMO and LUMO. A small HOMO-LUMO energy gap generally indicates higher reactivity. nih.govnih.gov Analysis of the FMOs of the catalyst and substrate can predict how they will interact.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.innih.gov This helps predict the initial sites of interaction between the catalyst and substrate.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions (hyperconjugation) between filled and empty orbitals, quantifying the electronic stabilization that drives substrate binding and catalytic turnover. nih.gov

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital experimental technique for characterizing chiral molecules like this compound. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are highly effective at predicting and interpreting these spectra. researchgate.netacs.org

Key Applications:

Absolute Configuration Assignment: By comparing the computationally predicted ECD spectrum with the experimental one, the absolute configuration (R or S) of a chiral molecule can be unambiguously determined. researchgate.net

Conformational Analysis: The ECD spectrum is sensitive to the molecule's conformation. TD-DFT calculations can be performed on different possible conformers, and the resulting spectra can be compared to experimental data to identify the dominant conformation in solution.

Analysis of Intermediates: Theoretical ECD spectra can be calculated for proposed catalytic intermediates, such as the metal-ligand-substrate complex. researchgate.net Comparing these theoretical spectra with experimental measurements can provide strong evidence for the existence and structure of these transient species. nih.gov

Table of Computational Methods and Applications

| Computational Method | Primary Application in Studying this compound Catalysis | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction pathways and energetics. | Structures of ground and transition states, reaction energy profiles, rate-determining steps. |

| QM/MM | Modeling of large systems and explicit solvent effects. | Accurate energetics for sterically demanding systems; role of the environment. |

| Frontier Molecular Orbital (FMO) Theory | Analysis of catalyst-substrate reactivity. | Identification of nucleophilic/electrophilic sites, prediction of reaction feasibility. |

| Time-Dependent DFT (TD-DFT) | Prediction and interpretation of chiroptical spectra. | Absolute configuration, conformational analysis, characterization of intermediates. |

Kinetic and Thermodynamic Determinants of Enantioselectivity

The enantioselectivity observed in asymmetric reactions catalyzed by complexes of this compound is fundamentally governed by the relative rates of formation of the two enantiomeric products. This difference in reaction rates arises from the diastereomeric transition states leading to each enantiomer, and the enantiomeric excess (e.e.) is a direct consequence of the difference in the free energies of activation (ΔΔG‡) for these two pathways. The relationship is expressed by the equation:

ΔΔG‡ = -RT ln((k_R)/(k_S)) = -RT ln((100 + %e.e.)/(100 - %e.e.))

where k_R and k_S are the rate constants for the formation of the R and S enantiomers, respectively. A larger ΔΔG‡ value corresponds to a higher enantiomeric excess. Both kinetic and thermodynamic factors can contribute to the magnitude of ΔΔG‡.

Computational studies, often employing Density Functional Theory (DFT) and hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), have been instrumental in dissecting the energetic landscape of catalytic cycles involving 3,3'-disubstituted BINOL derivatives. These studies reveal that the bulky substituents at the 3 and 3' positions play a critical role in creating a well-defined and sterically demanding chiral pocket around the active site.

The stereochemical outcome of many reactions is determined by the competition between different transition states. For instance, in reactions involving imines catalyzed by BINOL-derived phosphoric acids, the enantioselectivity often depends on the relative stability of transition states. researchgate.net Computational models have shown that non-covalent interactions, such as hydrogen bonding and π-π stacking between the catalyst and the substrates, are crucial in stabilizing the favored transition state. The phenyl groups of the ligand can participate in these stabilizing interactions, further enhancing the energy difference between the diastereomeric transition states.

The influence of the 3,3'-substituents on enantioselectivity has been experimentally observed in various catalytic systems. For example, in the zirconium-BINOL-catalyzed synthesis of aldol (B89426) adducts, a significant increase in enantiomeric excess was observed when moving from the parent (R)-BINOL to (R)-3,3'-diiodo-BINOL. acs.org While not a direct study of the diphenyl derivative, this highlights the profound impact of substitution at these positions. In another study on the asymmetric hydrophosphonylation of aldehydes, it was noted that the steric bulk of 3,3'-substituents on the BINOL ligand can sometimes lead to a decrease in enantioselectivity, suggesting a delicate balance of steric and electronic factors.

The interplay between kinetic and thermodynamic control is another crucial aspect. In most asymmetric catalytic reactions, the observed enantiomeric excess is a result of kinetic control, where the ratio of products is determined by the relative rates of the competing pathways. However, if the reaction is reversible, the product ratio may eventually be governed by the relative thermodynamic stabilities of the product-catalyst complexes, leading to a different enantiomeric outcome under thermodynamic control. Detailed kinetic studies are often required to distinguish between these scenarios. For this compound, the bulky phenyl groups are expected to create a sufficiently rigid chiral environment to favor a kinetically controlled outcome in many transformations.

While specific, detailed kinetic and thermodynamic data tables for reactions catalyzed by this compound are not abundantly available in the public domain, the principles derived from studies on closely related 3,3'-disubstituted BINOL derivatives provide a strong framework for understanding its behavior. The following table summarizes the conceptual impact of key factors on enantioselectivity based on available research on this class of ligands.

| Factor | Influence on Enantioselectivity | Mechanistic Rationale |

| Steric Bulk at 3,3'-Positions | Generally enhances enantioselectivity up to an optimal size. | Creates a more defined and restrictive chiral pocket, leading to greater differentiation between diastereomeric transition states. cam.ac.ukresearchgate.net |

| Non-Covalent Interactions | Stabilizes the favored transition state. | Hydrogen bonding and π-π stacking interactions between the ligand, particularly the phenyl groups, and the substrate can lower the energy of one transition state relative to the other. |

| Ligand Rigidity | Increased rigidity correlates with higher enantioselectivity. | Reduces conformational flexibility, leading to a more predictable and effective transfer of chirality. The phenyl groups contribute to this rigidity. |

| Reaction Temperature | Lower temperatures generally lead to higher enantiomeric excess. | The influence of the activation energy difference (ΔΔG‡) on the product ratio is more pronounced at lower temperatures, as described by the Eyring equation. |

| Kinetic vs. Thermodynamic Control | Predominantly under kinetic control for high enantioselectivity. | The enantiomeric ratio is determined by the relative rates of formation of the enantiomers. Reversibility can lead to erosion of enantioselectivity under thermodynamic control. |

Advanced Research Directions and Future Outlook

Rational Design and Synthesis of Next-Generation Binaphthol Derivatives for Enhanced Performance

The rational design of next-generation binaphthol derivatives is a key area of research aimed at enhancing catalytic performance and expanding the scope of their applications. By strategically modifying the parent (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol structure, researchers can fine-tune the steric and electronic properties of the resulting ligands and catalysts.

One common strategy involves the introduction of various functional groups at different positions on the binaphthyl core. For instance, the ortho-lithiation of the 3- and 3,3'-positions allows for the introduction of a wide array of substituents, which can significantly alter the catalyst's environment. This approach has been extensively used to modify the steric hindrance and electronic nature of the resulting catalysts. nih.gov

Another approach focuses on creating "vaulted" biaryl ligands, such as VAPOL and VANOL, which have demonstrated superior performance in certain reactions compared to traditional BINOL ligands. These vaulted structures often lead to higher yields and enantiomeric excesses in asymmetric reactions like Diels-Alder, imine aldol (B89426), and aziridination reactions. sigmaaldrich.com The design of these ligands is based on the principle of creating a more defined and restrictive chiral pocket around the active site of the catalyst.

The synthesis of these advanced derivatives often involves multi-step processes, starting from the enantiomerically pure BINOL precursor. Techniques such as enzymatic resolution or direct asymmetric synthesis are employed to obtain the initial chiral scaffold. acs.org Subsequent modifications are then carried out using a variety of organic reactions, including transition metal-catalyzed cross-coupling reactions. nih.gov